

Head-to-Head Comparison: Jak1-IN-11 vs. Filgotinib in Kinase Inhibition

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Compound of Interest		
Compound Name:	Jak1-IN-11	
Cat. No.:	B12396279	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two selective JAK1 inhibitors: the research compound **Jak1-IN-11** and the clinically evaluated drug Filgotinib. This objective analysis, supported by available experimental data, aims to inform research and development decisions in the field of autoimmune and inflammatory diseases.

Introduction

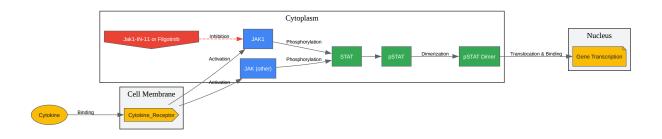
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines and growth factors. The JAK-STAT signaling pathway is a key regulator of immune cell development, differentiation, and function. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.

Filgotinib is a well-characterized, orally bioavailable, selective JAK1 inhibitor that has undergone extensive clinical evaluation for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] **Jak1-IN-11** is a potent research compound also targeting JAK1. This guide provides a head-to-head comparison of these two molecules based on publicly available biochemical and preclinical data.

Mechanism of Action: Targeting the JAK-STAT Pathway



Both **Jak1-IN-11** and Filgotinib are small molecule inhibitors that target the ATP-binding site of Janus kinases, with a preference for JAK1. By inhibiting JAK1, these compounds block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[2] The selective inhibition of JAK1 is a key therapeutic strategy aimed at modulating the immune response while potentially minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2).[3]



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Fig. 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of **Jak1-IN-11** and Filgotinib against the JAK family of kinases is a critical determinant of their therapeutic potential and safety profile.



Kinase	Jak1-IN-11 IC50 (nM)	Filgotinib IC50 (nM)
JAK1	0.02[4]	10[5]
JAK2	0.44[4]	28[5]
JAK3	Data not available	810[5]
TYK2	Data not available	116[5]

Data Interpretation: **Jak1-IN-11** demonstrates exceptionally high potency against JAK1 in biochemical assays, with an IC50 value in the picomolar range.[4] It also shows a 22-fold selectivity for JAK1 over JAK2.[4] Filgotinib is also a potent JAK1 inhibitor, with a 2.8-fold selectivity over JAK2 and significantly higher selectivity over JAK3 and TYK2.[5] A broader kinase selectivity panel for **Jak1-IN-11** is not publicly available, which would be crucial for a more comprehensive assessment of its off-target activities.

Cellular Activity

Cellular assays provide a more physiologically relevant measure of a compound's ability to inhibit a signaling pathway within a whole-cell context.

Assay	Jak1-IN-11 IC50 (nM)	Filgotinib IC50 (nM)
IL-6 induced pSTAT1 (Human Whole Blood)	Data not available	629[6]
IL-2 induced pSTAT5 (JAK1/3 dependent)	Data not available	150 - 760 (in cell lines)[5]
IFN-α induced pSTAT1 (JAK1/TYK2 dependent)	Data not available	150 - 760 (in cell lines)[5]

Data Interpretation: Filgotinib demonstrates potent inhibition of JAK1-dependent signaling in cellular assays, with an IC50 of 629 nM for the inhibition of IL-6 induced STAT1 phosphorylation in human whole blood.[6] It also effectively inhibits signaling pathways dependent on JAK1 in complex with other JAKs.[5] Equivalent cellular activity data for **Jak1-IN-11** is not currently available in the public domain.



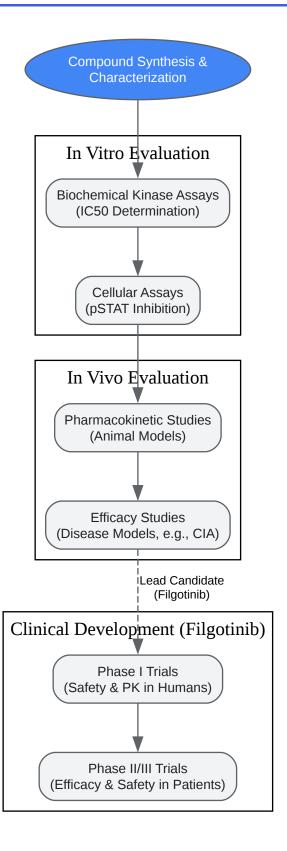
Pharmacokinetic Properties

The pharmacokinetic profiles of Jak1-IN-11 and Filgotinib are summarized below.

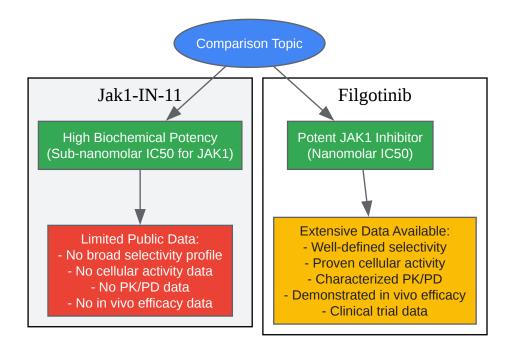
Parameter	Jak1-IN-11	Filgotinib
Species	Data not available	Mouse, Rat, Human[5][7]
Bioavailability (Oral)	Data not available	High (~100% in mice), Moderate (45% in rats)[5]
Metabolism	Data not available	Metabolized by carboxylesterase isoform 2 to an active metabolite (GS-829845)[8]
Half-life (t1/2)	Data not available	Parent: 4.9–10.7 h (human); Active Metabolite: 19.6–27.3 h (human)[7]
Protein Binding	Data not available	Low (<60% in humans for both parent and metabolite)[7]

Data Interpretation: Filgotinib is rapidly absorbed after oral administration and is converted to a primary active metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but a longer half-life, contributing significantly to the overall pharmacodynamic effect.[7] The pharmacokinetic properties of **Jak1-IN-11** have not been publicly reported.









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